molecular formula C15H14N4O2 B1230162 2-(4-Morpholinyl)-10-pyridazino[6,1-b]quinazolinone

2-(4-Morpholinyl)-10-pyridazino[6,1-b]quinazolinone

Cat. No. B1230162
M. Wt: 282.3 g/mol
InChI Key: KRPNMJXQNSRRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinyl)-10-pyridazino[6,1-b]quinazolinone is a member of quinazolines.

Scientific Research Applications

Anticancer Properties

A novel anticancer scaffold, pyridazino[1,6-b]quinazolinone, showed significant antiproliferative effects against various human cancer cell lines, including ovarian, nasopharyngeal, gastric, and lung cells. Certain derivatives intercalated into DNA and exhibited potent topoisomerase I activity. One specific compound induced cell cycle arrest and apoptosis in gastric cells and demonstrated in vivo antitumor efficacy in xenograft models, suggesting the potential of pyridazino[1,6-b]-quinazolinones as promising antitumor agents (Huang et al., 2020).

Synthesis and Chemical Properties

Dipolar cycloaddition reactions with quinazolinones have been explored to synthesize various annelated pyrrolo- and pyridazinoquinazoline derivatives, providing a new route for synthesizing these compounds. The structural elucidation of these products was confirmed through elemental analysis and spectral data, contributing to the chemical understanding and potential applications of quinazolinones in medicinal chemistry (Ghabrial & Gaber, 2003).

Cytotoxic Evaluation

The cytotoxicity of fused pyridazino- and pyrrolo-quinazolinones derivatives was assessed on melanoma and prostate cell lines, showing significant cytotoxic activity. This indicates the therapeutic potential of these compounds in treating cancer, highlighting the importance of quinazolinone derivatives in developing new anticancer drugs (Vaseghi et al., 2017).

Antioxidant Properties

The antioxidant properties of 2-substituted quinazolin-4(3H)-ones were evaluated, revealing that certain derivatives possess significant antioxidant activity. This study provided insights into the structure–antioxidant activity relationships of quinazolinones, suggesting their potential use in addressing oxidative stress-related conditions (Mravljak et al., 2021).

properties

Product Name

2-(4-Morpholinyl)-10-pyridazino[6,1-b]quinazolinone

Molecular Formula

C15H14N4O2

Molecular Weight

282.3 g/mol

IUPAC Name

2-morpholin-4-ylpyridazino[6,1-b]quinazolin-10-one

InChI

InChI=1S/C15H14N4O2/c20-15-11-3-1-2-4-12(11)16-13-5-6-14(17-19(13)15)18-7-9-21-10-8-18/h1-6H,7-10H2

InChI Key

KRPNMJXQNSRRPZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN3C(=NC4=CC=CC=C4C3=O)C=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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